molecular formula C15H23ClN2O3 B4057540 (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride

(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride

Cat. No.: B4057540
M. Wt: 314.81 g/mol
InChI Key: CQMPTVRDPVCXKS-UHFFFAOYSA-N
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Description

(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride is an organic compound that has garnered significant interest in various scientific fields

Properties

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-14(2)9-12(10-15(3,4)17(14)19)20-13(18)11-5-7-16-8-6-11;/h5-8,12,19H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMPTVRDPVCXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2=CC=NC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It may also modulate certain signaling pathways involved in cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride stands out due to its unique combination of a piperidine ring and a pyridine carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride

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